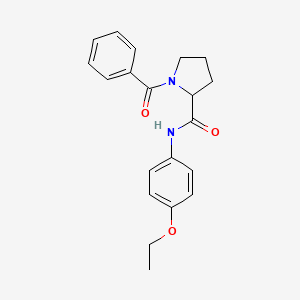

1-benzoyl-N-(4-ethoxyphenyl)prolinamide

Description

1-Benzoyl-N-(4-ethoxyphenyl)prolinamide is a prolinamide derivative characterized by a benzoyl group attached to the pyrrolidine ring of proline and an N-linked 4-ethoxyphenyl substituent. This structure combines a rigid proline backbone with aromatic and ether functionalities, which may enhance its binding affinity to biological targets. The ethoxy group at the para position of the phenyl ring is a critical structural feature, influencing solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name |

1-benzoyl-N-(4-ethoxyphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-25-17-12-10-16(11-13-17)21-19(23)18-9-6-14-22(18)20(24)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGZVVRVMMSJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Calculated based on analogous compounds in the evidence.

Pharmacokinetic and Pharmacodynamic Differences

- Metabolism : Ethoxy groups resist oxidative degradation better than methoxy or methyl groups, reducing first-pass metabolism .

- Solubility : Prolinamide derivatives generally exhibit moderate water solubility, but the ethoxyphenyl group may lower it compared to polar analogs like piperazine-carboxamides .

- Target Selectivity : The benzoyl-prolinamide scaffold may preferentially modulate purinergic receptors (e.g., P2X7), while tetrazole-thioether analogs (e.g., ) target microbial enzymes .

Research Findings and Mechanistic Insights

- Receptor Modulation : Prolinamide derivatives, including the target compound, are hypothesized to inhibit P2X7 receptors, which are implicated in neuroinflammation and chronic pain .

- Antimicrobial Potential: Structural parallels to tetrazole-thioether compounds suggest possible antibacterial activity, though this requires validation .

- Toxicity Considerations : Ethoxy-containing compounds (e.g., Phenacetin) have historical associations with nephrotoxicity, necessitating safety profiling for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.